molecular formula C12H8CuN2O6S B13748460 Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) CAS No. 26864-44-8

Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)

Cat. No.: B13748460
CAS No.: 26864-44-8
M. Wt: 371.81 g/mol
InChI Key: HCRGNPMPQNRPLT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex compound with the molecular formula C12H8CuN2O6S. It is known for its unique structure, which includes a copper ion coordinated with an azo dye ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the reaction of 2,4-dihydroxyphenylazo compounds with copper salts. The reaction conditions often include the use of solvents such as ethanol or water, and the process may be carried out at elevated temperatures to facilitate the formation of the complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of copper.

    Reduction: It can be reduced to form lower oxidation states of copper.

    Substitution: The azo group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) complexes.

Scientific Research Applications

Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions.

    Biology: The compound has been studied for its potential as an enzyme inhibitor.

    Medicine: Research has explored its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and proteins. The copper ion in the compound can coordinate with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Copper(II) sulfate: Another copper complex with different ligands.

    Copper(II) acetate: A copper complex used in similar applications.

    Copper(II) chloride: A common copper salt with distinct properties.

Uniqueness

Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is unique due to its specific azo dye ligand, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other copper complexes may not be suitable .

Properties

CAS No.

26864-44-8

Molecular Formula

C12H8CuN2O6S

Molecular Weight

371.81 g/mol

IUPAC Name

copper;hydron;3-[(4-hydroxy-2-oxidophenyl)diazenyl]-4-oxidobenzenesulfonate

InChI

InChI=1S/C12H10N2O6S.Cu/c15-7-1-3-9(12(17)5-7)13-14-10-6-8(21(18,19)20)2-4-11(10)16;/h1-6,15-17H,(H,18,19,20);/q;+2/p-2

InChI Key

HCRGNPMPQNRPLT-UHFFFAOYSA-L

Canonical SMILES

[H+].C1=CC(=C(C=C1O)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.